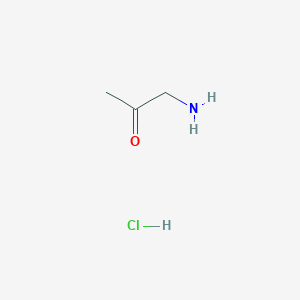
アミノアセトン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aminoacetone hydrochloride is an organic compound with the chemical formula CH₃C(O)CH₂NH₃Cl. It is the hydrochloride salt of aminoacetone, which is a metabolite involved in the biosynthesis of methylglyoxal. Aminoacetone is produced during the catabolism of the amino acid threonine and is also an intermediate in the metabolism of glycine .
科学的研究の応用
Aminoacetone hydrochloride has several scientific research applications:
作用機序
Target of Action
Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .
Mode of Action
It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .
Biochemical Pathways
Aminoacetone hydrochloride is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Result of Action
The molecular and cellular effects of aminoacetone hydrochloride’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.
準備方法
Synthetic Routes and Reaction Conditions: Aminoacetone hydrochloride can be synthesized through several methods:
From Isopropylamine: This method involves the use of N,N-dichloroisopropylamine.
From Hexamethylenetetramine and Chloroacetone: This route involves the reaction of hexamethylenetetramine with chloroacetone.
Reduction of Nitroacetone or Isonitrosoacetone: These compounds can be reduced to produce aminoacetone hydrochloride.
From Phthalimidoacetone by Acid Hydrolysis: This method involves the hydrolysis of phthalimidoacetone using acid.
Industrial Production Methods: In industrial settings, aminoacetone hydrochloride is often prepared by the hydrolysis of acetamidoacetone. The process involves heating a mixture of acetamidoacetone with hydrochloric acid and water under reflux conditions. The resulting solution is then concentrated to obtain aminoacetone hydrochloride .
化学反応の分析
Aminoacetone hydrochloride undergoes various types of chemical reactions:
Oxidation: Aminoacetone can be oxidized to form methylglyoxal, which is further oxidized to pyruvate.
Reduction: Reduction of nitroacetone or isonitrosoacetone can yield aminoacetone hydrochloride.
Substitution: Aminoacetone hydrochloride can participate in substitution reactions, particularly in the formation of heterocycles.
Common Reagents and Conditions:
Oxidation: Amine oxidases are commonly used for the oxidation of aminoacetone to methylglyoxal.
Reduction: Reducing agents such as hydrogen or metal hydrides are used for the reduction of nitroacetone.
Major Products:
Methylglyoxal: Formed through the oxidation of aminoacetone.
類似化合物との比較
Aminoacetone hydrochloride can be compared with other similar compounds such as:
Aminoacetone: The free base form of aminoacetone hydrochloride.
Methylglyoxal: A downstream product of aminoacetone oxidation.
Threonine: An amino acid that is a precursor to aminoacetone in its catabolic pathway.
Uniqueness: Aminoacetone hydrochloride is unique due to its role as an intermediate in the metabolism of threonine and glycine, and its ability to form methylglyoxal, a compound with significant biological implications .
特性
CAS番号 |
7737-17-9 |
|---|---|
分子式 |
C3H8ClNO |
分子量 |
109.55 g/mol |
IUPAC名 |
1-aminopropan-2-one;hydron;chloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |
InChIキー |
RUCLDQBBIJKQHO-UHFFFAOYSA-N |
SMILES |
CC(=O)CN.Cl |
正規SMILES |
[H+].CC(=O)CN.[Cl-] |
外観 |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
7737-17-9 |
ピクトグラム |
Irritant |
関連するCAS |
298-08-8 (Parent) |
同義語 |
1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?
A: Aminoacetone hydrochloride is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []
Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?
A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []
Q3: Are there any known synthetic applications for aminoacetone hydrochloride?
A: Yes, aminoacetone hydrochloride serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of aminoacetone hydrochloride in organic synthesis.
Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?
A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















